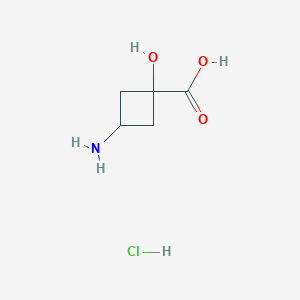
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands. These complexes have been characterized through various spectroscopic methods and investigated for their antimicrobial activity, presenting a foundational approach to understanding the structural and functional aspects of compounds related to "(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" Lan‐Qin Chai et al., 2017.
Biological Evaluation
Novel urea and bis-urea derivatives with connections to primaquine, featuring hydroxyphenyl or halogenphenyl substituents, have been designed, synthesized, and evaluated for their antiproliferative effects against cancer cell lines. This research underscores the potential therapeutic applications of compounds structurally related to "this compound," particularly in oncology I. Perković et al., 2016.
Antimicrobial and Antifungal Activities
The development of new pyrido quinazolones, achieved through the synthesis of alkylideno/arylideno bis ureas followed by further reactions, highlights the antimicrobial and antifungal potential of compounds within this chemical framework. Such research points to the applicability of these compounds in addressing microbial resistance and infection treatment V. Singh & V. K. Pandey, 2006.
Novel Compound Development
Studies on the synthesis of novel quinazolinone derivatives and their antimicrobial activity evaluation further demonstrate the broad spectrum of scientific interest in compounds related to "this compound." These efforts are directed towards discovering new antimicrobial agents that can be used in the fight against resistant strains of bacteria and fungi O. M. Habib et al., 2013.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one with (E)-1-(2,6-difluorophenyl)-N'-phenylurea in the presence of a coupling agent and a base.", "Starting Materials": [ "2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one", "(E)-1-(2,6-difluorophenyl)-N'-phenylurea", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one and (E)-1-(2,6-difluorophenyl)-N'-phenylurea in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or chromatography.", "Step 6: Purify the product by recrystallization or other suitable methods." ] } | |
Numéro CAS |
941946-43-6 |
Formule moléculaire |
C23H18F2N4O3 |
Poids moléculaire |
436.419 |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H18F2N4O3/c1-32-15-7-4-6-14(12-15)13-29-21(16-8-2-3-11-19(16)26-23(29)31)28-22(30)27-20-17(24)9-5-10-18(20)25/h2-12H,13H2,1H3,(H2,27,28,30) |
Clé InChI |
LBSFQMLIUGVURK-SGWCAAJKSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


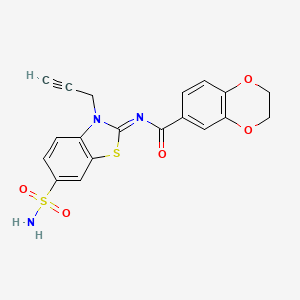
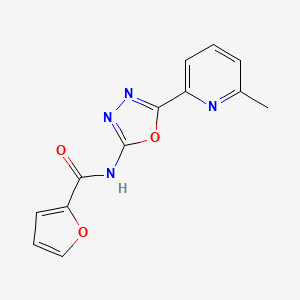
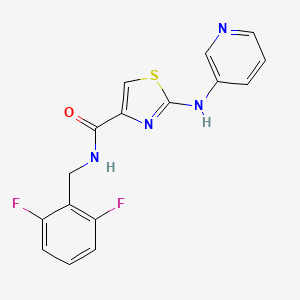
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2963268.png)
![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)
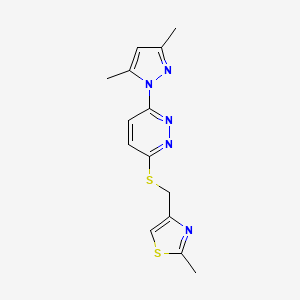
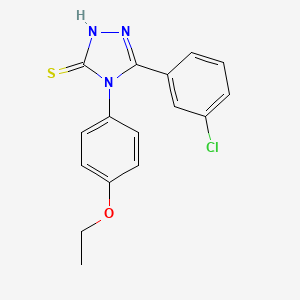
![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)
![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)
